1-[(3-chlorobenzyl)sulfonyl]-N-(2-methoxyphenyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(2-METHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperidine ring substituted with a carboxamide group, a methanesulfonyl group attached to a chlorophenyl ring, and a methoxyphenyl group. Its unique structure makes it an interesting subject for chemical synthesis and biological studies.
Preparation Methods
The synthesis of 1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(2-METHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring, the introduction of the carboxamide group, and the attachment of the methanesulfonyl and methoxyphenyl groups. Common synthetic routes may include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Carboxamide Group: This step often involves the reaction of the piperidine derivative with a suitable carboxylic acid derivative.
Attachment of the Methanesulfonyl Group: This can be done using sulfonylation reactions with reagents like methanesulfonyl chloride.
Attachment of the Methoxyphenyl Group: This step may involve coupling reactions such as Suzuki–Miyaura coupling.
Chemical Reactions Analysis
1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(2-METHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents used.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl ring.
Coupling Reactions: Reactions like Suzuki–Miyaura coupling can be used to introduce additional functional groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological molecules and potential therapeutic effects.
Medicine: Research may explore its potential as a drug candidate for various diseases.
Industry: The compound can be used in the development of new materials or as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of 1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(2-METHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(2-METHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE can be compared with similar compounds such as:
1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-[2-(4-METHOXYPHENYL)ETHYL]PIPERIDINE-4-CARBOXAMIDE: This compound has a similar structure but with different substituents on the piperidine ring.
Other Piperidine Derivatives: Compounds with piperidine rings and various substituents can be compared to highlight the unique properties of 1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(2-METHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE.
This detailed article provides a comprehensive overview of 1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(2-METHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C20H23ClN2O4S |
---|---|
Molecular Weight |
422.9 g/mol |
IUPAC Name |
1-[(3-chlorophenyl)methylsulfonyl]-N-(2-methoxyphenyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C20H23ClN2O4S/c1-27-19-8-3-2-7-18(19)22-20(24)16-9-11-23(12-10-16)28(25,26)14-15-5-4-6-17(21)13-15/h2-8,13,16H,9-12,14H2,1H3,(H,22,24) |
InChI Key |
YYNZGCLBAAEJGO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.